2-Amino-6-(ethylsulfanyl)pyrimidin-4(3h)-one
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Overview
Description
2-Amino-6-(ethylthio)pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds similar to pyridines and are known for their significant role in biological systems, particularly as components of nucleic acids. The presence of an amino group at position 2 and an ethylthio group at position 6 makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
The synthesis of 2-Amino-6-(ethylthio)pyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of ethylthiourea with cyanoacetic acid, followed by cyclization and subsequent oxidation. The reaction conditions typically include the use of a base such as sodium hydroxide and an oxidizing agent like hydrogen peroxide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Amino-6-(ethylthio)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylthio group, forming 2-amino-4(1H)-pyrimidinone.
Substitution: The amino group at position 2 can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dimethyl sulfoxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-6-(ethylthio)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-(ethylthio)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The amino and ethylthio groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Amino-6-(ethylthio)pyrimidin-4(1H)-one can be compared with other similar compounds, such as:
2-Amino-4(1H)-pyrimidinone: Lacks the ethylthio group, resulting in different chemical and biological properties.
6-Methylthio-2-aminopyrimidin-4(1H)-one: Contains a methylthio group instead of an ethylthio group, leading to variations in reactivity and applications.
2,4-Diaminopyrimidine: Lacks the thio group, making it less versatile in certain chemical reactions.
The uniqueness of 2-Amino-6-(ethylthio)pyrimidin-4(1H)-one lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
6307-39-7 |
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Molecular Formula |
C6H9N3OS |
Molecular Weight |
171.22 g/mol |
IUPAC Name |
2-amino-4-ethylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H9N3OS/c1-2-11-5-3-4(10)8-6(7)9-5/h3H,2H2,1H3,(H3,7,8,9,10) |
InChI Key |
MQFPDBQSJIKYMT-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC(=O)NC(=N1)N |
Origin of Product |
United States |
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